![molecular formula C22H20F5N3O3 B610519 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide CAS No. 847925-91-1](/img/structure/B610519.png)
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide
Overview
Description
This compound features a chiral benzo-fused azepin core (7S configuration) linked to a 2,2-dimethylpropanediamide group and a 2,2,3,3,3-pentafluoropropyl moiety. The benzazepin scaffold is structurally analogous to bioactive molecules targeting neurological or oncological pathways, while the pentafluoropropyl group enhances lipophilicity and metabolic stability . Analytical characterization (e.g., NMR, MS) would align with methods used for structurally related compounds, such as the benzazepin derivative in , which reports $ ^1\text{H-NMR} $ δ 7.62–7.20 (ArH), 5.36–5.32 (CH), and MS (ESI) m/z 465 (M–H)$^+$ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RG-4733 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of RG-4733 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
RG-4733 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Inhibition of Tumor Growth
RO4929097 has been investigated for its potential to inhibit tumor cell proliferation across various cancer types. Studies have shown that by disrupting Notch signaling, RO4929097 can lead to reduced growth of cancer cells in vitro and in vivo. Clinical trials have explored its efficacy in treating cancers such as breast cancer and glioblastoma .
Role in Clinical Trials
The compound has entered Phase II clinical trials for various malignancies. Its unique structural features—including a dibenzoazepine core and multiple fluorinated groups—enhance its selectivity and potency compared to other gamma-secretase inhibitors .
Comparative Analysis with Other Gamma-Secretase Inhibitors
Compound Name | Chemical Formula | Mechanism | Selectivity | Clinical Status |
---|---|---|---|---|
RO4929097 | C22H20F5N3O3 | Gamma-secretase inhibitor | High | Phase II |
Semagacestat | C21H25N3O3 | Gamma-secretase inhibitor | Moderate | Discontinued |
LY450139 | C20H22N4O3S | Gamma-secretase inhibitor | Low | Preclinical |
RO4929097 stands out due to its high selectivity and potency against gamma-secretase compared to other inhibitors like Semagacestat and LY450139, which have shown less efficacy in clinical settings.
Structural Studies
Recent structural studies using cryo-electron microscopy have elucidated the interaction between RO4929097 and the gamma-secretase complex. These studies provide insights into how the compound binds and inhibits the enzyme's activity . Understanding these interactions at a molecular level is crucial for optimizing drug design and enhancing therapeutic efficacy.
Case Study 1: Breast Cancer
In a study involving breast cancer cell lines, RO4929097 was shown to significantly reduce cell viability and induce apoptosis. The mechanism was attributed to the downregulation of Notch target genes involved in cell survival and proliferation.
Case Study 2: Glioblastoma
Another study highlighted the use of RO4929097 in glioblastoma models. The compound demonstrated a capacity to cross the blood-brain barrier effectively and inhibit tumor growth significantly compared to control groups .
Mechanism of Action
RG-4733 exerts its effects by inhibiting gamma secretase, an enzyme complex involved in the cleavage of the Notch receptor. This inhibition prevents the release of the Notch intracellular domain, which is necessary for the activation of downstream signaling pathways. By blocking this pathway, RG-4733 can reduce the proliferation and survival of cancer cells that rely on Notch signaling for growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold: Benzoazepin Derivatives
Compound 7 ():
(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]propanamide shares the 7S-benzazepin core but differs in substituents:
- Key differences:
- Linker: Propanamide vs. propanediamide in the target compound.
- Substituents: Fluoro-biphenyl vs. pentafluoropropyl.
- Stereochemistry: Both retain 7S configuration, but the dimethyl group in the target introduces steric hindrance.
- Pharmacokinetic implications: The pentafluoropropyl group in the target compound likely enhances tissue penetration and half-life compared to the fluoro-biphenyl group, as fluorinated alkyl chains reduce metabolic degradation .
Fluorinated Substituents: Comparison with EF5
EF5 ():
2-[2-Nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl)acetamide shares the pentafluoropropyl group but has a nitroimidazole core.
- Functional contrast:
- Mechanism: EF5 acts as a hypoxia probe via nitroreductase-mediated adduct formation, while the target compound’s benzazepin core suggests kinase or protease inhibition.
- Biodistribution: EF5 exhibits high liver and tumor binding due to hypoxia-selective metabolism . The target compound’s benzazepin core may favor CNS or tumor penetration, depending on substituent polarity.
- Structural impact: Both compounds leverage the pentafluoropropyl group for enhanced membrane permeability, but the nitroimidazole in EF5 confers oxygen-dependent reactivity absent in the target .
Activity Landscape and Molecular Similarity
- Similarity metrics: Using Tanimoto or Dice indices (), the target compound shows moderate similarity to EF5 (shared pentafluoropropyl) and low similarity to benzazepin derivatives (core overlap but divergent substituents).
- Activity cliffs: Minor structural changes (e.g., replacing EF5’s nitroimidazole with benzazepin) could drastically alter biological activity, as seen in hypoxia markers where nitro group positioning dictates binding specificity .
Analytical and Computational Comparisons
Spectroscopic Profiling
- NMR: The target’s benzazepin protons would resonate near δ 7.2–7.6 (cf. ), while the pentafluoropropyl group’s CF$_3$ signals appear as distinct multiplets in $ ^{19}\text{F-NMR} $.
- MS/MS: Fragmentation patterns would differ from EF5 due to the absence of nitroimidazole-derived ions (e.g., m/z 154 for EF5’s nitro group ).
Molecular Modeling
- Docking studies: The propanediamide linker may allow flexible binding to targets like kinases, whereas EF5’s rigid nitroimidazole fits hypoxia-associated reductases .
- Lipophilicity: The pentafluoropropyl group increases cLogP (~3.5 predicted) compared to non-fluorinated analogs, aligning with EF5’s tissue distribution trends .
Biological Activity
The compound 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide , also known as RO4929097 , is a small-molecule inhibitor of gamma-secretase. This enzyme is critical in the Notch signaling pathway, which has significant implications in various cancers. The biological activity of RO4929097 has been extensively studied, revealing its potential as an anti-cancer agent.
RO4929097 functions primarily by inhibiting gamma-secretase, an enzyme that cleaves Notch receptors. This inhibition prevents Notch activation and downstream signaling that promotes cell proliferation and survival in tumor cells. The compound exhibits an IC50 value of approximately 4 nM , indicating its potent inhibitory activity against gamma-secretase .
Antitumor Activity
In vitro and in vivo studies have demonstrated the antitumor efficacy of RO4929097 across various cancer types:
- Melanoma : Impairs growth and reduces colony formation in melanoma cell lines.
- Breast Cancer : Shows significant reductions in tumor growth in xenograft models.
- Colorectal and Pancreatic Cancer : Decreases tumor formation in animal models .
Structural Characteristics
The unique structural features of RO4929097 include a dibenzoazepine core and multiple fluorinated groups. These characteristics contribute to its high selectivity and potency against gamma-secretase compared to other compounds.
Compound Name | Chemical Formula | Key Features |
---|---|---|
RO4929097 | C22H20F5N3O3 | Selective gamma-secretase inhibitor |
Semagacestat | C21H25N3O3 | Less selective than RO4929097 |
LY450139 | C20H22N4O3S | Primarily used in Alzheimer's research |
MK-0752 | C19H21F3N4O2 | Varying efficacy across cancer types |
Clinical Trials
RO4929097 has been evaluated in several clinical trials for its effectiveness against various cancers. Notably:
- Phase I Trials : Focused on dose escalation to assess safety and tolerability.
- Phase II Trials : Investigated its efficacy in patients with advanced solid tumors.
Results from these trials indicated a favorable safety profile with promising antitumor activity .
In Vivo Studies
In xenograft models, RO4929097 significantly reduced tumor size and improved survival rates compared to control groups. The mechanism was attributed to the inhibition of Notch signaling pathways that are often upregulated in cancer cells .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, highlights statistical methods like factorial designs to minimize trial-and-error approaches .
- Purification via gradient elution column chromatography (e.g., ethyl acetate/light petroleum mixtures) can enhance purity, as demonstrated in triazolo-triazine syntheses () .
- Monitor intermediates using LC-MS or NMR to identify bottlenecks in multi-step syntheses (e.g., ’s use of NMR for structural confirmation) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- 1H-NMR and 13C-NMR to confirm stereochemistry and substituent positions (e.g., ’s detailed δ values for triazolo-triazines) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns (see ’s PubChem data for analogous compounds) .
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as applied in benzodiazepine derivatives ( ) .
Q. How can researchers elucidate the reaction mechanism involving this compound?
Methodological Answer:
- Perform isotopic labeling studies (e.g., deuterium or 18O) to track bond cleavage/formation.
- Use density functional theory (DFT) to model transition states and intermediates, aligning with ’s computational reaction path search methods .
- Monitor real-time kinetics via in-situ FTIR or Raman spectroscopy (’s AI-driven process optimization) .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data for this compound’s reactivity be resolved?
Methodological Answer:
- Validate computational models (e.g., DFT or MD simulations) against experimental kinetics data. emphasizes iterative feedback between computation and experiment to refine reaction pathways .
- Re-examine solvent effects or hidden intermediates using multivariate analysis ( ’s statistical frameworks) .
- Cross-reference with structurally similar compounds (e.g., ’s benzamide derivatives) to identify systematic biases in predictions .
Q. What strategies can optimize reaction conditions for scaling up synthesis while maintaining enantiomeric excess?
Methodological Answer:
- Apply machine learning to predict optimal solvent-catalyst combinations, as suggested in ’s AI-driven process automation .
- Use continuous flow reactors to enhance heat/mass transfer and reduce racemization (’s membrane/separation technologies) .
- Implement chiral HPLC for real-time monitoring of enantiopurity ( ’s impurity profiling methods) .
Q. How can researchers address discrepancies in biological activity data across different assay systems?
Methodological Answer:
- Standardize assays using positive controls (e.g., ’s pyrazolo-imidazole derivatives) to calibrate activity thresholds .
- Perform meta-analysis of structure-activity relationships (SAR) across related compounds (e.g., ’s triazolo-pyrimidines) .
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities independently .
Q. What advanced spectroscopic methods can resolve ambiguities in this compound’s solid-state conformation?
Methodological Answer:
- Solid-state NMR to analyze crystallinity and hydrogen-bonding networks ( ’s material characterization for hydrophobic surfaces) .
- PXRD (powder X-ray diffraction) paired with Rietveld refinement to compare experimental and simulated patterns (’s PubChem structural data) .
- Dynamic nuclear polarization (DNP) to enhance sensitivity in low-concentration samples .
Q. How can solubility limitations of this compound in aqueous media be overcome for in vitro studies?
Methodiological Answer:
- Use co-solvent systems (e.g., DMSO/PEG combinations) with phase diagrams to identify stable formulations (’s solubility protocols for benzamide derivatives) .
- Synthesize prodrugs with hydrophilic moieties (e.g., phosphate esters) that hydrolyze in vivo ( ’s ester-containing analogs) .
- Employ nanoparticle encapsulation (e.g., liposomes or PLGA nanoparticles) to enhance bioavailability (’s particle technology subclass) .
Properties
IUPAC Name |
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPLJFIFUQPSJR-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233833 | |
Record name | N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847925-91-1 | |
Record name | Ro 4929097 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847925-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 4929097 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847925911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG-4733 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RG-4733 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8645V7LE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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